

## Application Notes and Protocols for LysoSensor™ Yellow/Blue (PDMPO) Imaging

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Compound of Interest		
Compound Name:	LysoSensor PDMPO	
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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of LysoSensor™ Yellow/Blue DND-160 (also known as PDMPO), a ratiometric fluorescent dye for the quantitative measurement of lysosomal pH in live cells.

#### Introduction

LysoSensor™ Yellow/Blue DND-160 is a weak base that selectively accumulates in acidic organelles, such as lysosomes, as a result of protonation.[1][2] This probe is unique in that it exhibits pH-dependent dual-excitation and dual-emission spectral peaks, making it an ideal candidate for ratiometric imaging of organellar pH.[1][3] In acidic environments (pH ~4.2-5.0), LysoSensor™ Yellow/Blue displays a predominant yellow fluorescence, while in less acidic or neutral environments, it emits blue fluorescence.[2] This ratiometric capability allows for a more accurate determination of pH, as the ratio of the two emission intensities is largely independent of probe concentration, path length, and excitation intensity. The pKa of LysoSensor™ Yellow/Blue DND-160 is approximately 4.2.

# Spectral Properties and Microscopy Filter Set Recommendations



Accurate ratiometric imaging of LysoSensor™ Yellow/Blue DND-160 requires appropriate filter sets to separate the blue and yellow emission signals upon excitation. The probe can be excited in the ultraviolet (UV) range, and its emission is then captured in the blue and yellow regions of the spectrum.

**Spectral Characteristics** 

Property	Value
рКа	~4.2
Blue Fluorescence	
Excitation Maximum	~329 nm
Emission Maximum	~440-450 nm
Yellow Fluorescence	
Excitation Maximum	~384 nm
Emission Maximum	~540-550 nm

# Recommended Microscopy Filter Sets for Ratiometric Dual-Emission Imaging

For optimal ratiometric imaging, a single excitation filter and two emission filters are required. The excitation should ideally be in the range of 360-380 nm to excite both the protonated (yellow) and unprotonated (blue) forms of the dye. The emission can then be split and collected simultaneously or sequentially.

Filter Component	Recommended Wavelengths
Excitation Filter	365 ± 10 nm or 380 ± 10 nm
Dichroic Mirror	400 nm longpass
Emission Filter 1 (Blue)	450 ± 20 nm
Emission Filter 2 (Yellow)	540 ± 20 nm



Note: These are general recommendations. The optimal filter set may vary depending on the specific microscope configuration and other fluorophores present in the sample. It is advisable to consult your microscope's documentation and filter manufacturer's specifications.

### **Experimental Protocols**

The following protocols provide a guideline for staining live cells with LysoSensor™ Yellow/Blue DND-160 and performing a pH calibration.

#### **Reagent Preparation**

1 mM LysoSensor™ Yellow/Blue DND-160 Stock Solution: The probe is typically supplied as a 1 mM solution in anhydrous DMSO. Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.

Staining Solution (1-5  $\mu$ M): Dilute the 1 mM stock solution to a final working concentration of 1-5  $\mu$ M in your normal cell culture medium. It is recommended to start with 1  $\mu$ M and optimize the concentration for your specific cell type to minimize potential artifacts from overloading the probe. Prepare the staining solution fresh for each experiment.

#### **Staining Protocol for Adherent Cells**

- Cell Seeding: Plate cells on glass-bottom dishes or coverslips to a desired confluency.
- Aspirate Medium: Carefully remove the culture medium from the cells.
- Staining: Add the pre-warmed (37°C) staining solution to the cells and incubate for 1-5
  minutes at 37°C. Note: Longer incubation times may lead to an alkalinizing effect on the
  lysosomes.
- Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.
- Imaging: Immediately proceed with fluorescence microscopy.

#### Staining Protocol for Suspension Cells

• Cell Collection: Centrifuge the cell suspension to obtain a cell pellet.



- Resuspend: Gently resuspend the cell pellet in the pre-warmed (37°C) staining solution.
- Incubation: Incubate the cells for 1-5 minutes at 37°C.
- Washing: Centrifuge the cells, remove the staining solution, and resuspend the pellet in prewarmed PBS or imaging buffer. Repeat this wash step once more.
- Imaging: Transfer the cell suspension to a suitable imaging chamber and proceed with microscopy.

#### In Situ pH Calibration Protocol

To obtain quantitative pH measurements, it is essential to generate a pH calibration curve in situ using ionophores to equilibrate the intracellular and extracellular pH.

- Prepare pH Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5 (e.g., in 0.5 pH unit increments) using a suitable buffer system like MES or HEPES.
- Add Ionophores: To each calibration buffer, add nigericin (typically 10 μM) and valinomycin (typically 10 μM) to equilibrate the pH across the cell and organellar membranes.
- Stain Cells: Stain the cells with LysoSensor<sup>™</sup> Yellow/Blue DND-160 as described in the protocols above.
- Equilibration and Imaging:
  - Replace the imaging buffer with the first pH calibration buffer (e.g., pH 7.5).
  - Incubate for 5 minutes to allow for pH equilibration.
  - Acquire images, capturing both the blue and yellow emission channels.
  - Repeat this process for each pH calibration buffer, moving from alkaline to acidic pH.
- Image Analysis:

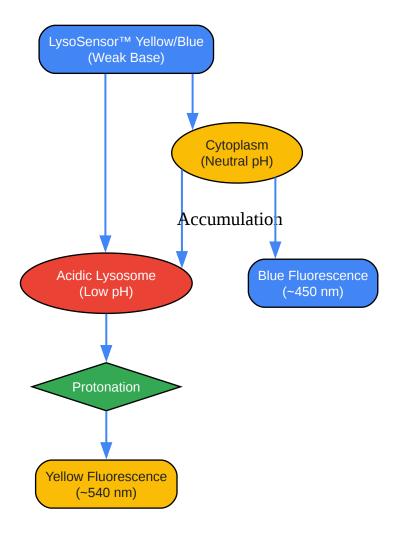


- For each cell or region of interest (ROI) corresponding to lysosomes, measure the mean fluorescence intensity in both the blue and yellow channels for each pH point.
- Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa).
- Plot the fluorescence intensity ratio against the corresponding pH value to generate a calibration curve.
- Determine Lysosomal pH in Experimental Samples:
  - Stain your experimental cells with LysoSensor™ Yellow/Blue DND-160.
  - Acquire images in both the blue and yellow channels.
  - Calculate the fluorescence intensity ratio for the lysosomes in your experimental cells.
  - Use the calibration curve to determine the corresponding lysosomal pH.

### **Diagrams**

Caption: Experimental workflow for lysosomal pH measurement.





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Caption: Principle of LysoSensor™ Yellow/Blue pH sensing.

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